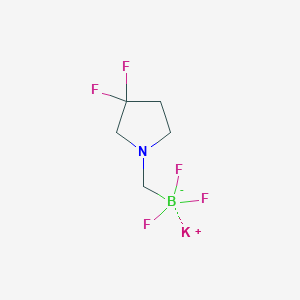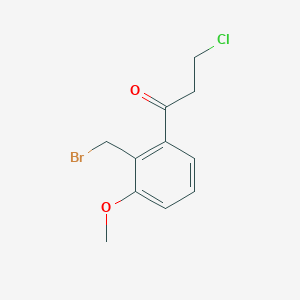
(3-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a biphenyl derivative that features a chlorine atom, a trifluoromethoxy group, and a dimethylamine group. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using nucleophilic substitution reactions, where a suitable trifluoromethoxy precursor reacts with the biphenyl core.
Industrial Production Methods
Industrial production methods for (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for chlorination, dimethylamine for amination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has several scientific research applications:
作用机制
The mechanism of action of (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone: Similar structure but with an ethanone group instead of a dimethylamine group.
4’-Chloro-(1,1’-biphenyl)-4-amine: Similar structure but with a chloro and amine group.
Uniqueness
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the presence of both a trifluoromethoxy group and a dimethylamine group, which can impart distinct chemical and biological properties .
属性
分子式 |
C15H13ClF3NO |
|---|---|
分子量 |
315.72 g/mol |
IUPAC 名称 |
2-chloro-N,N-dimethyl-6-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-12(4-3-5-13(14)16)10-6-8-11(9-7-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI 键 |
FIFLFXFDTLAPAZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=CC=C1Cl)C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















